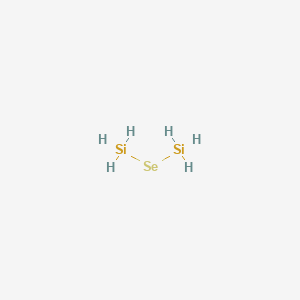
Silylselanylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silylselanylsilane is a chemical compound with the molecular formula H₆SeSi₂. It consists of selenium and silicon atoms, forming a unique structure that has garnered interest in various scientific fields.
Métodos De Preparación
The synthesis of disilaselenane typically involves the reaction of silicon-based precursors with selenium sources under controlled conditions. One common method includes the use of disilane (Si₂H₆) and hydrogen selenide (H₂Se) in a chemical vapor deposition process. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of disilaselenane .
Industrial production methods for disilaselenane are still under development, with ongoing research focused on optimizing the synthesis process to achieve higher yields and purity. Techniques such as chemical vapor deposition and solution-phase synthesis are being explored to scale up the production of this compound .
Análisis De Reacciones Químicas
Silylselanylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide, leading to the formation of silicon-oxygen and selenium-oxygen bonds.
Reduction: Reduction reactions involving disilaselenane typically use reducing agents like lithium aluminum hydride (LiAlH₄) to break down the compound into simpler silicon and selenium-containing species.
Substitution: Substitution reactions involve the replacement of hydrogen atoms in disilaselenane with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide (SiO₂) and selenium dioxide (SeO₂), while substitution reactions can produce a variety of organosilicon and organoselenium compounds .
Aplicaciones Científicas De Investigación
Silylselanylsilane has found applications in several scientific research areas:
Chemistry: In chemistry, disilaselenane is used as a precursor for the synthesis of other silicon and selenium-containing compounds.
Biology: Research in biology has explored the potential of disilaselenane in developing new biomaterials and drug delivery systems.
Medicine: In medicine, disilaselenane is being investigated for its potential therapeutic properties.
Industry: Industrial applications of disilaselenane include its use in the production of advanced materials, such as semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of disilaselenane involves its interaction with molecular targets and pathways within biological systems. Selenium atoms in disilaselenane can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s ability to form stable complexes with proteins and enzymes allows it to modulate their activity, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Silylselanylsilane can be compared with other silicon and selenium-containing compounds, such as disilane (Si₂H₆) and hydrogen selenide (H₂Se). While disilane is primarily used as a reducing agent and hydrogen selenide as a source of selenium, disilaselenane’s unique combination of silicon and selenium atoms gives it distinct properties and applications .
Similar compounds include:
Disilane (Si₂H₆): Used as a reducing agent and in the synthesis of silicon-based materials.
Hydrogen selenide (H₂Se): A source of selenium for various chemical reactions.
Selenosilanes: Compounds containing silicon and selenium atoms, used in the synthesis of advanced materials.
This compound’s uniqueness lies in its ability to combine the properties of both silicon and selenium, making it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
14939-45-8 |
|---|---|
Fórmula molecular |
H6SeSi2 |
Peso molecular |
141.19 g/mol |
Nombre IUPAC |
silylselanylsilane |
InChI |
InChI=1S/H6SeSi2/c2-1-3/h2-3H3 |
Clave InChI |
XJRDFEPOYGNZTR-UHFFFAOYSA-N |
SMILES |
[SiH3][Se][SiH3] |
SMILES canónico |
[SiH3][Se][SiH3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















